Tetrakis(ethylsulfanyl)propadiene

Description

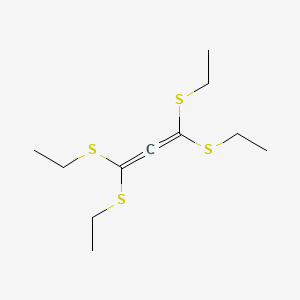

Tetrakis(ethylsulfanyl)propadiene (C₉H₁₆S₄) is a sulfur-substituted allene derivative featuring four ethylsulfanyl (-S-C₂H₅) groups attached to a propadiene (H₂C=C=CH₂) backbone. This compound is hypothesized to exhibit unique electronic and structural properties due to the conjugation of the allene system with sulfur-based substituents. The closest structurally related compound referenced is tetrakis(ethylthio)tetrathiafulvalene (), which shares the "tetrakis(ethylsulfanyl)" motif but differs in its core structure (tetrathiafulvalene vs. propadiene).

Properties

CAS No. |

50744-17-7 |

|---|---|

Molecular Formula |

C11H20S4 |

Molecular Weight |

280.5 g/mol |

InChI |

InChI=1S/C11H20S4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h5-8H2,1-4H3 |

InChI Key |

SHFHPPLVZFQGFR-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=C=C(SCC)SCC)SCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(ethylsulfanyl)propadiene typically involves the reaction of propadiene with ethylsulfanyl reagents under controlled conditions. One common method includes the use of Grignard reagents, where ethylmagnesium bromide reacts with propadiene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(ethylsulfanyl)propadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ethylsulfanyl groups to thiols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are performed under anhydrous conditions.

Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted propadiene derivatives.

Scientific Research Applications

Tetrakis(ethylsulfanyl)propadiene has several applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for developing new pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which Tetrakis(ethylsulfanyl)propadiene exerts its effects involves interactions with various molecular targets. The ethylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with enzymes and proteins, potentially modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrakis(ethylthio)tetrathiafulvalene (TET-TTF)

- Core Structure : TET-TTF (C₁₄H₂₀S₈) contains a tetrathiafulvalene core with four ethylthio groups (). Unlike propadiene, the tetrathiafulvalene backbone consists of two fused 1,3-dithiole rings, enabling strong electron-donating properties.

- Electronic Properties: TET-TTF derivatives are known for high electrical conductivity in charge-transfer complexes (e.g., with TCNQ) due to extended π-conjugation . Propadiene derivatives, by contrast, lack such π-stacking capabilities but may exhibit reactivity at the central allene double bonds.

- Synthesis: TET-TTF is synthesized via coupling reactions of 4,5-bis(ethylsulfanyl)-1,3-dithiole-2-thione precursors . No synthesis routes for tetrakis(ethylsulfanyl)propadiene are documented in the evidence.

Other Sulfur-Substituted Allenes

- Tetrakis(methylsulfanyl)propadiene : Hypothetical analog with methyl groups. Smaller substituents may reduce steric hindrance but lower thermal stability compared to ethylsulfanyl derivatives.

- Bis(ethylsulfanyl)propadiene: A less substituted variant with two -S-C₂H₅ groups.

Comparative Data Table

Research Findings and Limitations

- Gaps in Evidence: The provided materials focus on palladium complexes (Evidences 1–4, 7–8), titanium dioxide deposition (), and pharmaceuticals (). None address this compound directly.

- Hypothetical Insights: The ethylsulfanyl groups in propadiene derivatives could enhance solubility in nonpolar solvents, similar to TET-TTF . Reactivity at the allene’s central carbon might enable cycloaddition or polymerization pathways, but stability under ambient conditions remains speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.